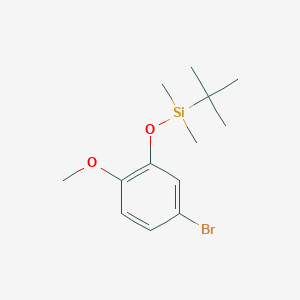

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

概要

説明

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a brominated anisole. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability and ease of removal of the TBDMS group.

準備方法

The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole typically involves the reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position participates in palladium-mediated cross-couplings, enabling aryl–boron and aryl–aryl bond formation:

Miyaura Borylation

Reaction with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis yields boronic esters, critical for Suzuki–Miyaura couplings :

Conditions :

-

Catalyst: Pd(PtBu₃)₂ (3 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 2% TPGS-750-M/H₂O

-

Temperature: Room temperature

-

Yield: 82%

Product : (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyphenoxy)-tert-butyldimethylsilane

Suzuki Coupling

4-Bromoanisole derivatives undergo Suzuki coupling with arylboronic acids in biphasic conditions :

Example :

-

Substrate: 4-Bromoanisole

-

Boronic Acid: Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄

-

Base: KOH

-

Solvent: H₂O/EtOAC

-

Yield: >90%

Deprotection of the TBDMS Group

The TBDMS-protected hydroxyl group is cleaved under mild conditions, enabling further functionalization :

Conditions :

-

Reagent: Tetrabutylammonium fluoride (TBAF, 1 equiv)

-

Solvent: THF, 0°C to room temperature

-

Yield: >95%

Product : 4-Bromo-2-methoxyphenol

Comparative Reactivity with Structural Analogues

The TBDMS group significantly alters reactivity compared to simpler bromoanisoles:

Table 2: Deprotection Efficiency

| Reagent | Solvent | Time (h) | Yield | Purity |

|---|---|---|---|---|

| TBAF | THF | 1–2 | >95% | >99% |

| HF·Pyridine | THF | 6 | 85% | 95% |

科学的研究の応用

Organic Synthesis

2-(T-Butyldimethylsilyloxy)-4-bromoanisole serves as an intermediate in the synthesis of complex organic molecules. Its TBDMS group provides a stable silyl ether that protects hydroxyl groups during reactions, preventing unwanted side reactions. This property is especially useful in multi-step synthetic pathways where selective deprotection is required.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing pharmaceuticals that require selective protection of functional groups. The TBDMS group can be removed selectively using fluoride ions, allowing for the regeneration of active hydroxyl groups necessary for biological activity. Preliminary studies indicate potential enzyme inhibition and antioxidant properties, suggesting therapeutic applications.

Material Science

The compound's ability to form self-assembled structures makes it valuable in material science. It can be used to create polymers and other materials where specific functional groups need protection during synthesis.

Case Study 1: Borylation Reactions

Research has demonstrated that this compound can participate in palladium-catalyzed cross-coupling reactions to generate arylboronates. For instance, a study showed that using this compound with B2pin2 under optimized conditions resulted in high yields of desired products, highlighting its utility as a versatile building block in synthetic organic chemistry .

Case Study 2: Antioxidant Activity

Preliminary investigations into the biological activity of TBDMS-4-bromoanisole have suggested its potential as an antioxidant. In vitro studies indicated that it could scavenge reactive oxygen species (ROS), providing insights into its protective effects against oxidative stress .

作用機序

The primary mechanism of action for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed using fluoride ions, which cleave the silicon-oxygen bond .

類似化合物との比較

- Trimethylsilyl ethers

- Triisopropylsilyl ethers

- Tetrahydropyranyl ethers

生物活性

2-(T-Butyldimethylsilyloxy)-4-bromoanisole, also known as TBDMS-4-bromoanisole, is an organosilicon compound with significant potential in organic synthesis and various biological applications. Its unique structure, which includes a tert-butyldimethylsilyloxy group and a bromo substituent on an aromatic ring, enhances its reactivity and versatility as a building block for complex molecules. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₂₁BrO₂Si

- Molecular Weight : 317.29 g/mol

- CAS Number : 177329-71-4

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the silyl ether : Reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base.

- Purification : The product is purified using standard organic purification techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that TBDMS-4-bromoanisole may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromoanisole | Bromine at para position | Simpler structure; lacks silyloxy group |

| 2-(T-Butyldimethylsilyloxy)-5-bromoanisole | Similar silyloxy group; different bromination position | Potentially different reactivity patterns |

| 2-Bromo-4-methoxyphenol | Hydroxyl instead of silyloxy | More polar; different reactivity due to hydroxyl group |

| 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid | Boronic acid functionality | Used primarily in coupling reactions |

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, making it valuable for developing bioactive molecules with potential therapeutic applications.

特性

IUPAC Name |

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQARBOIOUKKZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450640 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177329-71-4 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。